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Compound of Interest

Compound Name: 4-Fluoro-N-methylbenzylamine

Cat. No.: B1299105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Fluoro-N-methylbenzylamine, a key intermediate in pharmaceutical and chemical synthesis.

Due to the limited availability of directly published complete experimental data for 4-Fluoro-N-
methylbenzylamine, this document presents a detailed analysis based on the closely related

analog, N-methylbenzylamine, and discusses the expected spectroscopic shifts and patterns

arising from the introduction of a fluorine atom at the para position of the phenyl ring. This

guide is intended to serve as a valuable resource for the identification, characterization, and

quality control of 4-Fluoro-N-methylbenzylamine in a research and development setting.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 4-Fluoro-N-
methylbenzylamine and its parent analog, N-methylbenzylamine. The data for N-

methylbenzylamine is sourced from publicly available databases and provides a reliable

baseline for interpreting the spectra of its fluorinated derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Fluoro-N-methylbenzylamine is expected to be similar to that of

N-methylbenzylamine, with notable differences in the chemical shifts of the aromatic protons
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due to the strong electron-withdrawing and mesomeric effects of the fluorine atom.

Table 1: ¹H NMR Spectral Data of N-methylbenzylamine.[1]

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.38 - 7.20 m 5H Aromatic (C₆H₅)

3.69 s 2H Methylene (-CH₂-)

2.44 s 3H Methyl (-CH₃)

1.65 s (broad) 1H Amine (-NH-)

Expected ¹H NMR Data for 4-Fluoro-N-methylbenzylamine:

The aromatic region will exhibit a more complex splitting pattern, likely two doublets of doublets

(or two triplets appearing as doublets), characteristic of a 1,4-disubstituted benzene ring. The

protons ortho to the fluorine will be coupled to the fluorine atom, resulting in additional splitting.

The electron-withdrawing nature of fluorine will generally shift the aromatic protons downfield.

The chemical shifts of the methylene and methyl protons are expected to be less affected but

may experience a slight downfield shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The

most significant impact of the fluorine substitution will be observed in the aromatic region, with

a large C-F coupling constant for the carbon directly attached to the fluorine.

Table 2: ¹³C NMR Spectral Data of N-methylbenzylamine.[1]
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Chemical Shift (ppm) Assignment

140.4 Aromatic (C-ipso)

128.4 Aromatic (CH)

128.2 Aromatic (CH)

126.9 Aromatic (CH)

56.2 Methylene (-CH₂)

36.1 Methyl (-CH₃)

Expected ¹³C NMR Data for 4-Fluoro-N-methylbenzylamine:

The carbon atom attached to the fluorine (C-4) will show a characteristic large one-bond C-F

coupling constant (¹JCF) and will be significantly shifted. The other aromatic carbons will also

show smaller C-F couplings.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The

key absorptions for 4-Fluoro-N-methylbenzylamine will be from the N-H, C-H, C-N, and C-F

bonds, as well as aromatic C=C stretching.

Table 3: Key IR Absorption Bands for N-methylbenzylamine.[2]

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, sharp N-H stretch (secondary amine)

3085, 3062, 3027 Medium Aromatic C-H stretch

2945, 2859, 2799 Medium Aliphatic C-H stretch

1604, 1495, 1453 Medium to Strong Aromatic C=C stretch

1118 Medium C-N stretch

734, 697 Strong
Aromatic C-H bend (out-of-

plane)
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Expected IR Data for 4-Fluoro-N-methylbenzylamine:

In addition to the characteristic peaks of a secondary aromatic amine, a strong absorption band

is expected in the region of 1250-1000 cm⁻¹ corresponding to the C-F stretching vibration.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The electron ionization (EI) mass spectrum of 4-Fluoro-N-
methylbenzylamine is expected to show a molecular ion peak and characteristic fragment

ions.

Expected Mass Spectrum for 4-Fluoro-N-methylbenzylamine:

The molecular ion peak [M]⁺ is expected at m/z 139. The base peak is likely to be from the loss

of a hydrogen atom to form the stable iminium ion at m/z 138, or from the cleavage of the

benzylic C-N bond to form the fluorotropylium ion at m/z 109. Other significant fragments would

include the fluorobenzyl cation at m/z 109 and the methylaminomethyl cation at m/z 44.

Table 4: Expected Mass Spectrometry Fragmentation for 4-Fluoro-N-methylbenzylamine.

m/z Ion Structure

139 [C₈H₁₀FN]⁺ (Molecular Ion)

138 [C₈H₉FN]⁺

109 [C₇H₆F]⁺

44 [CH₄N]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the

analysis of 4-Fluoro-N-methylbenzylamine.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

Spectral Width: 0-12 ppm.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024-4096 scans.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired FID. Reference the spectra to the internal standard (TMS).

Infrared (IR) Spectroscopy
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: As 4-Fluoro-N-methylbenzylamine is a liquid at room temperature, a

thin film can be prepared by placing a drop of the neat liquid between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.
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Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of the clean KBr/NaCl plates should be acquired and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 1-2 minutes, then

ramp at 10-20 °C/min to a final temperature of 280-300 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Fluoro-N-methylbenzylamine.

Sample Preparation

4-Fluoro-N-methylbenzylamine

Sample in Solution
or as Thin Film

NMR Spectrometer FTIR Spectrometer GC-MS

Fourier Transform,
Phasing, Baseline Correction Background Subtraction Library Search,

Fragmentation Analysis

Chemical Shift &
Coupling Constant Analysis

Functional Group
Identification

Structure Elucidation &
Molecular Weight Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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